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Compound of Interest

Compound Name: A-935142

Cat. No.: B15584001 Get Quote

Technical Support Center: A-935142
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers and drug development professionals working with A-935142. The

information is designed to address common challenges related to its bioavailability for in vivo

studies.

Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of A-935142 that affect its oral

bioavailability?

A-935142 is a novel kinase inhibitor with physicochemical properties that present challenges

for oral administration. It is classified as a Biopharmaceutics Classification System (BCS) Class

IV compound, characterized by both low aqueous solubility and low intestinal permeability.[1][2]

[3] Key properties are summarized below.
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Property Value
Implication for
Bioavailability

Aqueous Solubility < 0.1 µg/mL at pH 1.2-6.8
Dissolution rate-limited

absorption.[1][4]

Permeability (Papp, Caco-2) < 1.0 x 10⁻⁶ cm/s
Poor absorption across the

intestinal epithelium.

LogP 4.8
High lipophilicity contributes to

poor aqueous solubility.[5]

pKa 3.5 (weak base)

Solubility is pH-dependent,

with slightly higher solubility in

the acidic environment of the

stomach.[6]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of A-
935142?

Given its BCS Class IV characteristics, a multi-pronged approach to formulation is often

necessary.[3] The primary strategies focus on improving both solubility and permeability.

Amorphous Solid Dispersions (ASDs): Dispersing A-935142 in a polymer matrix at a

molecular level can significantly increase its aqueous solubility and dissolution rate.[6][7]

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve

solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[5]

[8][9][10]

Particle Size Reduction: Micronization or creating a nanosuspension increases the surface

area of the drug particles, leading to a faster dissolution rate.[1][11]

Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous

solubility of A-935142.

Lipophilic Salts: Preparation of A-935142 as a lipophilic salt can improve its solubility in

lipidic excipients, making it more suitable for lipid-based formulations.[5][8][9]
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Q3: Which formulation of A-935142 has shown the best preclinical bioavailability?

Recent studies in Sprague-Dawley rats have shown that a Self-Emulsifying Drug Delivery

System (SEDDS) formulation provided the most significant improvement in oral bioavailability

compared to a simple suspension or an amorphous solid dispersion.

Formulation Dose (mg/kg) Cmax (ng/mL)
AUC₀₋₂₄
(ng·h/mL)

Bioavailability
(%)

Aqueous

Suspension

(0.5% HPMC)

50 45 ± 12 180 ± 55 < 2%

Amorphous Solid

Dispersion (PVP-

VA)

50 210 ± 68 950 ± 210 ~9%

SEDDS (Capryol

90, Cremophor

EL, Transcutol

HP)

50 650 ± 150 3200 ± 540 ~30%
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Issue 1: Low and Variable Plasma Exposure in Animal Studies
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Possible Cause Troubleshooting Step

Poor aqueous solubility leading to dissolution

rate-limited absorption.

Formulate A-935142 as an amorphous solid

dispersion or a nanosuspension to increase the

surface area and dissolution rate. See Protocol

1: Preparation of an Amorphous Solid

Dispersion or Protocol 2: Preparation of a

Nanosuspension.[12][13]

Low intestinal permeability.

Investigate co-administration with a permeation

enhancer. Note: This requires careful

toxicological evaluation.

Precipitation of the compound in the

gastrointestinal tract.

Consider a lipid-based formulation like SEDDS,

which can help maintain the drug in a solubilized

state. See Protocol 3: Preparation of a Self-

Emulsifying Drug Delivery System (SEDDS).[10]

High first-pass metabolism.

Conduct in vitro metabolism studies using liver

microsomes to determine the metabolic stability

of A-935142. If metabolism is high, consider

alternative routes of administration for initial

efficacy studies.

Issue 2: Significant Food Effect Observed in Preclinical Studies
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Possible Cause Troubleshooting Step

Increased solubilization in the presence of

dietary fats ("positive" food effect).

To ensure consistent absorption, it may be

necessary to recommend administration with

food. Conduct a formal food-effect study in a

relevant animal model, comparing

pharmacokinetics in fasted and fed states.[13]

Delayed gastric emptying in the fed state,

allowing more time for a poorly soluble drug to

dissolve.

This is also a "positive" food effect. Dosing with

food might be beneficial for consistent exposure.

Alteration of GI fluid composition by food,

impacting drug solubilization.

Evaluate the formulation's performance in

biorelevant media (e.g., FaSSIF and FeSSIF) to

predict food effects in vitro.

Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Solubilization: Dissolve A-935142 and a hydrophilic polymer (e.g., PVP-VA 64) in a common

volatile solvent (e.g., methanol/dichloromethane mixture).

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure

and controlled temperature.

Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

Milling and Sieving: Mill the dried solid into a fine powder and sieve to obtain a uniform

particle size.

Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD

and DSC), dissolution rate, and stability.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Pre-suspension: Disperse A-935142 in an aqueous solution containing a stabilizer (e.g.,

Poloxamer 188).
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Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttrium-

stabilized zirconium oxide beads).

Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient

duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size

reduction process using a particle size analyzer.[13]

Separation: Separate the nanosuspension from the milling media.

Characterization: Characterize the nanosuspension for particle size, particle size distribution,

zeta potential, and dissolution rate.[13]

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Solubility Screening: Determine the solubility of A-935142 in various oils, surfactants, and

co-solvents to identify suitable excipients.[13]

Formulation: Prepare different ratios of the selected oil (e.g., Capryol 90), surfactant (e.g.,

Cremophor EL), and co-solvent (e.g., Transcutol HP).

Drug Loading: Dissolve A-935142 in the excipient mixture with gentle heating and stirring

until a clear solution is formed.

Emulsification Study: Assess the self-emulsification properties of the formulation by adding it

to water under gentle agitation. Observe the formation of a nano- or microemulsion.

Characterization: Characterize the resulting emulsion for droplet size, polydispersity index,

and stability upon dilution.

Visualizations
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Caption: Hypothetical signaling pathway inhibited by A-935142.
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Workflow for Improving A-935142 Bioavailability
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Caption: Experimental workflow for enhancing A-935142 bioavailability.
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Troubleshooting Low In Vivo Exposure
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Caption: A logical approach to troubleshooting low in vivo exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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